Acid Red 52 Achieves 5-6x Lower Detection Limit vs. Red 2G and Carmoisine in LC-MS/MS Food Analysis
In a validated LC-MS/MS method for the simultaneous determination of synthetic colorants in food, Acid Red 52 exhibited a limit of detection (LOD) of 1 μg/L, which is five times lower than that of Red 2G (5 μg/L) and six times lower than that of Carmoisine (6 μg/L) [1]. The method employed polyamide powder adsorption for sample cleanup, followed by gradient elution with acetonitrile and ammonium acetate, and negative-ion multiple reaction monitoring (MRM) for quantification [1].
| Evidence Dimension | Limit of Detection (LOD) in food matrices |
|---|---|
| Target Compound Data | 1 μg/L |
| Comparator Or Baseline | Red 2G: 5 μg/L; Carmoisine: 6 μg/L |
| Quantified Difference | 5-fold lower than Red 2G; 6-fold lower than Carmoisine |
| Conditions | LC-MS/MS with polyamide powder adsorption, acetonitrile/ammonium acetate gradient, ESI(-) MRM mode |
Why This Matters
Higher sensitivity enables detection of trace contamination or illegal adulteration at levels that would be missed when using other red colorants as analytical targets.
- [1] 杭州市质量技术监督检测院. (2011). 液相色谱-串联质谱法测定食品中红2G、酸性红、酸性红52着色剂方法研究. 食品中红2G、酸性红、酸性红52的方法检出限分别为5μg/L、6μg/L、1μg/L. View Source
